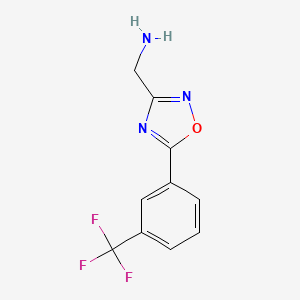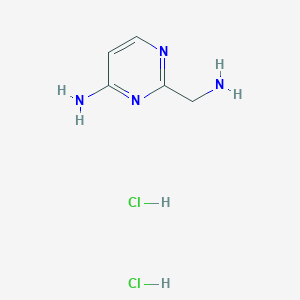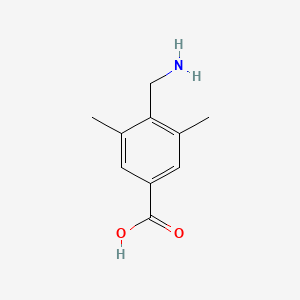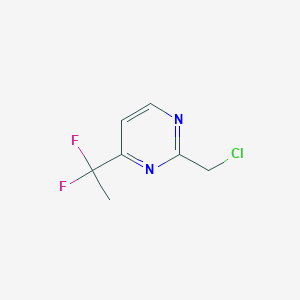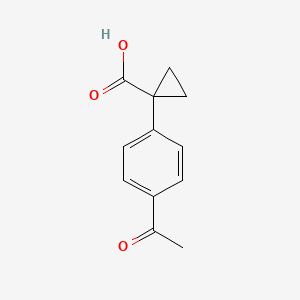
(1-Butylcyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butylcyclobutyl)methanamine is an organic compound that belongs to the class of amines. It is characterized by a cyclobutyl ring substituted with a butyl group and a methanamine group. The molecular formula of this compound is C9H19N, and it has a molecular weight of 141.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylcyclobutyl)methanamine can be achieved through several methods. One common approach involves the reaction of cyclobutanemethanamine with butyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Cyclobutanemethanamine and butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The cyclobutanemethanamine is dissolved in an appropriate solvent, such as ethanol or acetonitrile. Butyl bromide is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include distillation, crystallization, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Butylcyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield secondary or tertiary amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
(1-Butylcyclobutyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Butylcyclobutyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanemethanamine: Similar structure but lacks the butyl group.
(1-Ethylcyclobutyl)methanamine: Similar structure with an ethyl group instead of a butyl group.
(1-Cyclopropylmethyl)cyclobutylmethanamine: Contains a cyclopropylmethyl group instead of a butyl group
Uniqueness
(1-Butylcyclobutyl)methanamine is unique due to the presence of both a cyclobutyl ring and a butyl group, which may confer distinct chemical and biological properties compared to its analogs. The combination of these structural features can influence its reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1-butylcyclobutyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-2-3-5-9(8-10)6-4-7-9/h2-8,10H2,1H3 |
InChI Key |
HLXMISBULMHAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


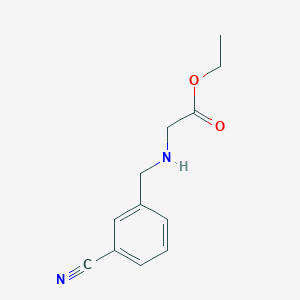

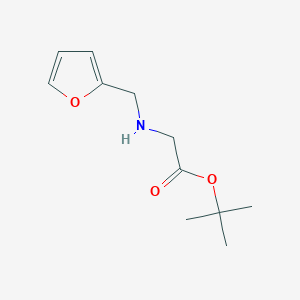

![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)

